2-Octanol is an eight-carbon secondary fatty alcohol with the chemical formula C8H18O. Unlike its linear isomer, 1-octanol, the hydroxyl group is located on the second carbon, a structural feature that imparts distinct physicochemical properties. This chirality and branching make it a widely procured intermediate and additive in applications requiring specific solvency, froth characteristics, and reactivity. It serves as a low-volatility solvent, a frother in mineral flotation, a defoaming agent, and a chemical precursor for esters used in fragrances, plasticizers, and lubricants.
Substituting 2-Octanol with its primary isomer, 1-Octanol, or other common alcohols like 2-Ethylhexanol can lead to significant performance degradation in optimized processes. The secondary position of the hydroxyl group in 2-Octanol sterically hinders hydrogen bonding, resulting in a different molecular self-association structure compared to 1-Octanol. This structural difference manifests in measurably distinct physical properties including molar volume, compressibility, boiling point, and viscosity, which directly impact its function as a solvent, formulation component, or frothing agent. For instance, the different hydrogen bonding capabilities affect inter-aggregate hydrocarbon interactions, making a direct substitution problematic for solubility- and viscosity-critical applications.
The placement of the hydroxyl group on the second carbon atom gives 2-Octanol a lower boiling point and melting point compared to its linear isomer, 1-Octanol. Specifically, the boiling point of 2-Octanol is approximately 178.5-181°C, whereas 1-Octanol boils at a higher 195°C. Furthermore, 2-Octanol possesses a significantly lower melting point (-38°C) than 1-Octanol (-16°C), which is a critical parameter for low-temperature handling, storage, and formulation. These differences are attributed to weaker intermolecular hydrogen bonding in the secondary alcohol due to steric hindrance.
| Evidence Dimension | Boiling Point & Melting Point |
| Target Compound Data | Boiling Point: 178.5-181°C; Melting Point: -38°C |
| Comparator Or Baseline | 1-Octanol: Boiling Point: 195°C; Melting Point: -16°C |
| Quantified Difference | Boiling Point: ~14-16.5°C lower; Melting Point: 22°C lower |
| Conditions | Standard atmospheric pressure (760 mmHg). |
Lower boiling point is relevant for applications requiring specific evaporation rates, while the lower melting point significantly improves cold-weather processability and storage.
In the flotation of microcrystalline graphite, 2-Octanol (sec-octanol) demonstrates distinct advantages in froth properties when compared to another common frother, terpineol. At equivalent dosages, 2-Octanol consistently produces smaller bubbles. While terpineol may generate a slightly higher froth layer, the smaller bubbles from 2-Octanol lead to higher water recovery in the froth, which can be critical for the transport of fine particles. Despite these differences in froth structure, both frothers show comparable flotation selectivity index (SI) values for graphite.
| Evidence Dimension | Bubble Size and Water Recovery |
| Target Compound Data | Produces smaller bubbles and results in higher water recovery. |
| Comparator Or Baseline | Terpineol: Produces larger bubbles and results in lower water recovery. |
| Quantified Difference | Qualitatively smaller bubbles and quantitatively higher water recovery observed for 2-Octanol. |
| Conditions | Microcrystalline graphite flotation system using kerosene as a collector. |
For flotation processes where fine particle capture and froth mobility are critical, the ability of 2-Octanol to generate smaller bubbles and a wetter froth is a key performance differentiator.
The structural isomerism between 2-Octanol and 1-Octanol results in distinct olfactory profiles, making them non-interchangeable as fragrance ingredients or precursors. 2-Octanol possesses a mild, fresh, spicy, and somewhat fruity/floral aroma, often with waxy or earthy undertones. In contrast, 1-Octanol has a more pungent, aromatic, and sweet-scented odor, often described as reminiscent of oranges and roses. This difference is critical in fine fragrance and flavor formulation, where high-purity grades of 2-Octanol are specified to achieve a desired sensory outcome and avoid the pungent notes of 1-Octanol.
| Evidence Dimension | Odor Profile |
| Target Compound Data | Fresh, spicy, green, woody, herbal, earthy, mild fruity/floral notes. |
| Comparator Or Baseline | 1-Octanol: Pungent, aromatic, sweet, fresh orange and rose notes. |
| Quantified Difference | Qualitative difference in primary odor descriptors and intensity. |
| Conditions | Sensory evaluation by perfumers and flavorists. |
Procurement for fragrance and flavor applications is dictated by specific olfactory profiles; substituting 2-Octanol with 1-Octanol would fundamentally alter the final product's scent and taste.
Based on its demonstrated ability to generate smaller bubbles compared to alternatives like terpineol, 2-Octanol is the preferred frother in flotation circuits where the recovery of fine or microcrystalline minerals is paramount. Its performance in creating a stable, high-water-recovery froth makes it suitable for processes targeting materials like graphite or certain sulfide ores where efficient particle transport is critical.
With a melting point of -38°C, significantly lower than 1-Octanol's -16°C, 2-Octanol is specified for applications requiring liquidity and consistent performance in cold environments. This includes its use as a solvent in coatings, inks, or agrochemical formulations intended for use or storage at low temperatures, and as an additive in lubricants to improve cold-flow properties.
The unique fresh, spicy, and green aroma profile of 2-Octanol makes it a non-negotiable precursor for the synthesis of specific fragrance esters where the pungent, heavy-sweet notes of 1-Octanol derivatives are undesirable. High-purity 2-Octanol is procured specifically for creating these esters, which contribute to complex floral and fruity accords in fine perfumery.
2-Octanol, particularly when derived from castor oil, serves as a direct, bio-based alternative to the petrochemical-derived 2-Ethylhexanol for producing certain plasticizers. Its structural properties allow it to be used as a precursor for phthalate, adipate, or maleate esters, offering a more sustainable sourcing route for manufacturers of PVC, adhesives, and coatings.
Flammable;Environmental Hazard